molecular formula C7H11ClO2 B13740927 Butyl 2-chloroacrylate CAS No. 13401-85-9

Butyl 2-chloroacrylate

Cat. No.: B13740927
CAS No.: 13401-85-9
M. Wt: 162.61 g/mol
InChI Key: JJFAJTXZGDAWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-chloroacrylate (chemical formula: C₇H₁₁ClO₂) is an ester of chlorinated acrylic acid, widely used in polymer synthesis and specialty chemical applications. Chloroacrylates, such as methyl 2-chloroacrylate (CAS 80-63-7), share reactive α-chloro groups that enhance polymerization and crosslinking capabilities, making them valuable in adhesives, coatings, and specialty polymers .

Properties

CAS No.

13401-85-9

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

butyl 2-chloroprop-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3

InChI Key

JJFAJTXZGDAWTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in butyl 2-chloroacrylate undergoes substitution with nucleophiles such as amines, alcohols, or thiols. For example, reaction with sodium azide or potassium thiolate replaces the chlorine atom, forming substituted acrylate derivatives. This reaction typically occurs in polar aprotic solvents like DMF or DMSO .

Key Observations :

  • Reaction conditions: Room temperature, polar aprotic solvents.

  • Selectivity: High regioselectivity due to the electron-deficient acrylate system.

  • Applications: Synthesis of functionalized acrylates for polymerization or chemical modification.

Polymerization Reactions

This compound undergoes radical polymerization, similar to other acrylate esters. The chlorine substituent stabilizes the propagating radical via electron-withdrawing effects, accelerating the polymerization rate compared to unsubstituted acrylates .

Experimental Data :

ParameterValueSource
Propagation rate (kpk_p)~1600 L·mol⁻¹·s⁻¹ (at 30°C)
Termination rate (ktk_t)~4 × 10⁸ L·mol⁻¹·s⁻¹
SolubilityInsoluble in aromatic solvents (e.g., benzene)

Mechanism :

  • Initiation: Radical initiators (e.g., AIBN, BPO) generate polymer radicals.

  • Propagation: Chlorine stabilizes the radical, enhancing reactivity.

  • Termination: Bimolecular termination reduces molecular weight.

Addition Reactions

The double bond in this compound participates in addition reactions with electrophiles or nucleophiles. For instance, dienophiles such as diethylamine or thiols can add across the conjugated system, forming substituted derivatives .

Example Reaction :

Butyl 2-chloroacrylate+AmmoniaSubstituted acrylamide\text{this compound} + \text{Ammonia} \rightarrow \text{Substituted acrylamide}

Key Factors :

  • Stereoselectivity: Reaction conditions (polarity, solvent) influence stereochemical outcomes .

  • Kinetics: Faster than unsubstituted acrylates due to chlorine’s electron-withdrawing effect.

Carbonylation Reactions

This compound can undergo palladium-catalyzed carbonylation to form esters or amides. This reaction leverages CO insertion into metal-acycle intermediates, followed by alcoholysis .

Reaction Conditions :

  • Catalyst: PdCl₂ with CuCl₂ as co-catalyst.

  • Solvent: Benzene or dichloromethane.

  • Yield: Up to 86% for tert-butyl analogs (Table 2, ).

Table 2: Isolated Yields for Chloroacrylate Esters

R₁R₂ProductIsolated Yield (%)
Pht-Bu3e70
C₅H₁₁t-Bu3k43
C₅H₁₁t-pentyl3l45

Scientific Research Applications

Butyl 2-chloroacrylate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Butyl 2-chloroacrylate with structurally or functionally related compounds, based on the provided evidence:

Key Differences:

Functional Groups and Reactivity: this compound’s α-chloro group enables radical polymerization, similar to methyl 2-chloroacrylate. However, the butyl ester group may reduce volatility compared to the methyl analog . Methyl 2-cyanoacrylate’s cyano group facilitates rapid anionic polymerization, making it unsuitable for applications requiring controlled curing .

Solvent vs. Monomer Roles: Butyl Carbitol Acetate acts as a high-boiling solvent in coatings and inks, lacking reactive sites for polymerization. This contrasts sharply with chloroacrylates, which are monomers .

Hazard Profiles :

  • Methyl 2-chloroacrylate is flagged by the EPA as a hazardous substance due to flammability and toxicity, whereas Butyl Carbitol Acetate poses minimal health risks .

Research Findings and Industrial Relevance

  • Polymer Chemistry: Methyl 2-chloroacrylate is a key monomer for synthesizing chlorine-functionalized polymers, which improve flame retardancy and chemical resistance in coatings. This compound could offer similar benefits with enhanced solubility due to its longer alkyl chain .
  • Adhesive Performance: Methyl 2-cyanoacrylate’s rapid curing limits its use in controlled environments, whereas chloroacrylates allow slower, tunable polymerization—critical for industrial adhesives .
  • Regulatory Considerations : Methyl 2-chloroacrylate’s EPA listing underscores the need for stringent handling protocols, a likely requirement for butyl analogs as well .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.